molecular formula C4H2ClIS B13998389 2-Chloro-3-iodothiophene

2-Chloro-3-iodothiophene

Cat. No.: B13998389
M. Wt: 244.48 g/mol
InChI Key: GUGMAMJPEHCKFB-UHFFFAOYSA-N
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Description

2-Chloro-3-iodothiophene is a halogenated thiophene derivative, characterized by the presence of chlorine and iodine atoms on the thiophene ring. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The unique properties of this compound make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) to rearrange the halogen atoms . Another approach involves the use of sodium iodide in acetone/THF mixed solvent to convert 2-chlorothiophene to this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts. The specific conditions and methods can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield various halogenated thiophene derivatives, while nucleophilic substitution can produce iodinated thiophenes.

Comparison with Similar Compounds

  • 2-Iodothiophene
  • 2,5-Dichlorothiophene
  • 2-Chloro-5-methylthiophene

Comparison: 2-Chloro-3-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated thiophenes. For instance, the combination of chlorine and iodine allows for selective substitution reactions and enhances the compound’s utility in synthesizing complex molecules .

Properties

IUPAC Name

2-chloro-3-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIS/c5-4-3(6)1-2-7-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGMAMJPEHCKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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